

# Comprehensive Application Notes and Protocols for Maralixibat Oral Solution

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Maralixibat Chloride

CAS No.: 228113-66-4

Cat. No.: S533543

[Get Quote](#)

## Introduction and Mechanism of Action

Maralixibat (marketed as **Livmarli**) is an orally administered **ileal bile acid transporter (IBAT) inhibitor** approved for the treatment of cholestatic pruritus in patients with **Alagille syndrome (ALGS)** aged 3 months and older and **progressive familial intrahepatic cholestasis (PFIC)** aged 12 months and older [1] [2]. It represents a targeted therapeutic approach for managing the debilitating pruritus associated with these cholestatic liver disorders. By inhibiting the ileal bile acid transporter in the distal ileum, maralixibat disrupts the enterohepatic circulation of bile acids, leading to increased fecal excretion of bile acids and a consequent reduction in systemic bile acid levels [1] [3]. This reduction correlates with the alleviation of pruritus, a primary clinical benefit observed in patients [3].

Table 1: Key Physicochemical and Pharmacological Properties of Maralixibat

Property	Description
Drug Class	Ileal Bile Acid Transporter (IBAT) Inhibitor [1]
Chemical Formula	C <sub>40</sub> H <sub>56</sub> N <sub>3</sub> O <sub>4</sub> S [1]

Property	Description
Molecular Weight	674.96 g/mol [1]
Mechanism of Action	Reversible inhibition of the ileal bile acid transporter (IBAT) in the distal ileum, reducing bile acid reabsorption and lowering serum bile acid levels [1] [3]
Brand Name	Livmarli [4]

## Formulation and Presentation

Maralixibat is available as an **oral solution** with specific strengths tailored for different indications. For ALGS, the solution is supplied at a concentration of **9.5 mg/mL** [5]. For PFIC, a higher concentration solution of **19 mg/mL** is used; these two strengths are **not interchangeable** [5]. The formulation contains **propylene glycol** at a concentration of 364.5 mg/mL, a critical consideration for pediatric patients under 5 years of age due to the risk of toxicity from excessive intake [6] [5]. The solution should be stored at room temperature, and any unused portion must be **discarded 100 days after first opening the bottle** [4].

## Administration Protocols

### Dosing and Titration Schedules

Dosing is weight-based and follows a structured titration schedule to improve tolerability. The specific regimen varies by indication.

Table 2: Dosing Regimen for Alagille Syndrome (ALGS) using 9.5 mg/mL Oral Solution

Patient Weight (kg)	Days 1-7 Dose Volume (mL)	From Day 8 Dose Volume (mL)
5-6	0.1	0.2
7-9	0.15	0.3

Patient Weight (kg)	Days 1-7 Dose Volume (mL)	From Day 8 Dose Volume (mL)
10–12	0.2	0.45
13–15	0.3	0.6
16–19	0.35	0.7
20–24	0.45	0.9
25–29	0.5	1
30–34	0.6	1.25
35–39	0.7	1.5
40–49	0.9	1.75
50–59	1	2.25
60–69	1.25	2.5
≥70	1.5	3

For PFIC, the 19 mg/mL solution is used. Treatment is initiated at **285 mcg/kg once daily** [5]. The dose is then titrated upward as tolerated, first to **285 mcg/kg twice daily**, then to **428 mcg/kg twice daily**, and finally to the target maintenance dose of **570 mcg/kg twice daily** [5]. The maximum daily dose volume for the PFIC solution is 2 mL (38 mg) [5].

## Administration Instructions

- **Timing:** Administer **30 minutes before a meal** [5] [4]. For twice-daily PFIC dosing, this should be 30 minutes before the morning and evening meals.
- **Measurement:** The provided **calibrated oral dosing dispenser** (0.5 mL, 1 mL, or 3 mL) must be used to ensure accurate measurement of the dose. Household teaspoons are not accurate enough and must not be used [5] [2].
- **Missed Dose:**

- **Once-daily regimen:** If missed, take within 12 hours of the scheduled time. If beyond 12 hours, skip the dose and resume the normal schedule the next day [5] [2].
- **Twice-daily regimen:** If missed, take within 6 hours of the scheduled time. If beyond 6 hours, skip the dose and resume the normal schedule at the next dose [5].

## Stability and Handling

The chemical stability of the prepared oral solution is maintained when stored in the original container at room temperature. From a microbiological perspective, once the bottle is opened, the solution should be used within **100 days**, after which any remaining product must be discarded [4]. This 100-day beyond-use date is critical for patient safety and must be clearly labeled on the container when dispensed.

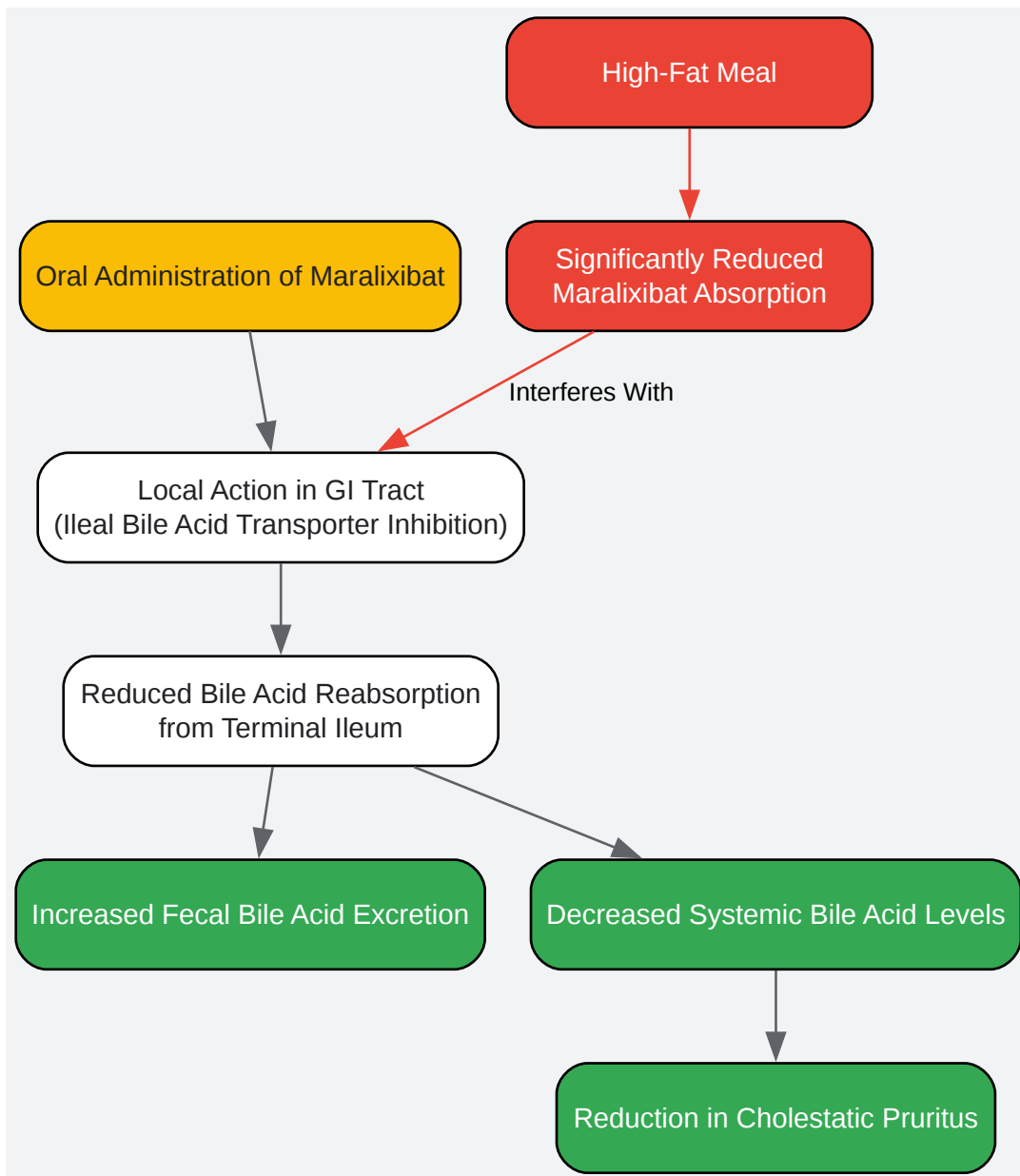
## Pharmacological Basis for Administration

### Pharmacokinetics and Food Effect

Maralixibat exhibits **minimal systemic absorption** [1] [3]. After oral administration, plasma concentrations are often below the limit of quantification (0.25 ng/mL) at the recommended doses, which is consistent with its localized site of action in the gastrointestinal tract [1]. Administration with a **high-fat meal decreases both the rate (C<sub>max</sub>) and extent (AUC) of absorption** by 64.8% to 85.8% compared to the fasted state [1]. To ensure consistent and predictable local activity at the IBAT, the protocol mandates administration in a fasted state, 30 minutes before a meal [5].

### Signaling Pathway and Rationale for Timing

The following diagram illustrates the mechanistic rationale behind the pre-meal administration of maralixibat.



[Click to download full resolution via product page](#)

## Safety and Monitoring Protocols

### Pre-Treatment Screening and Baseline Assessments

Before initiating therapy, the following baseline assessments are required:

- **Liver Function:** Complete liver tests, including ALT, AST, total bilirubin, direct bilirubin, and INR [6] [5].
- **Fat-Soluble Vitamins:** Serum levels of vitamins A, D, E, and K (via INR); initiate supplementation if a deficiency is identified [6] [5].
- **Patient History:** Assess for contraindications, including prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, hepatic encephalopathy) [6] [4].

## Ongoing Monitoring and Management

Frequent monitoring is essential during treatment, particularly in the initial 6-8 months.

- **Liver Tests:** Monitor frequently for treatment-emergent elevations or worsening of liver tests. Dose reduction or interruption is recommended for new abnormalities in the absence of other causes [6] [5].
- **Gastrointestinal Effects:** Monitor for diarrhea, abdominal pain, and vomiting, which are the most common adverse reactions. Monitor for dehydration and manage promptly. Consider dose reduction or interruption for persistent or severe GI effects [6].
- **Fat-Soluble Vitamin (FSV) Levels:** Monitor periodically during therapy, as maralixibat may impair the absorption of FSVs. Supplement as needed [6] [5].
- **Bone Fractures:** Be aware of an increased risk of bone fractures. Monitor for clinical signs and manage FSV deficiency aggressively [6].
- **Propylene Glycol Toxicity:** For pediatric patients <5 years old, monitor for signs of toxicity (e.g., CNS, cardiovascular, or respiratory effects), as the oral solution contains propylene glycol [6] [5].

## Drug Interaction Management

Maralixibat has several clinically important drug interactions that require specific management protocols.

- **Bile Acid Binding Resins:** Drugs such as cholestyramine, colesevelam, and colestipol may bind to maralixibat in the GI tract, reducing its absorption. **Administer maralixibat at least 4 hours before or after** these agents [6] [4] [7].
- **OATP2B1 Substrates:** Based on in vitro data, maralixibat may decrease the absorption of co-administered drugs that are substrates of the OATP2B1 transporter (e.g., statins). Consider monitoring the effects of these OATP2B1 substrates as needed [6] [4].
- **Fat-Soluble Vitamins:** As maralixibat may affect their absorption, the dosing of vitamin supplements may need to be adjusted based on periodic monitoring of serum levels [6] [7].

## Conclusion

The administration of maralixibat oral solution requires strict adherence to a detailed protocol encompassing precise weight-based dosing, a mandatory titration schedule, and administration 30 minutes before a meal to ensure optimal efficacy. Its use is backed by a comprehensive safety monitoring plan focused on liver function, gastrointestinal adverse reactions, and fat-soluble vitamin status. The availability of a tablet formulation for older patients provides additional flexibility, but the oral solution remains the standard for the pediatric population most affected by these rare cholestatic liver diseases. Following these application notes and protocols is essential for the safe and effective use of maralixibat in both clinical practice and research settings.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Maralixibat: Uses, Interactions, Mechanism of Action [[go.drugbank.com](https://go.drugbank.com)]
2. Maralixibat: MedlinePlus Drug Information [[medlineplus.gov](https://medlineplus.gov)]
3. Maralixibat - LiverTox - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
4. LIVMARLI® (maralixibat) | Official HCP Site [[livmarlihcp.com](https://livmarlihcp.com)]
5. Monograph for Professionals - Drugs.com Maralixibat [[drugs.com](https://drugs.com)]
6. Safety Profile | LIVMARLI® (maralixibat) | HCP [[livmarlihcp.com](https://livmarlihcp.com)]
7. Maralixibat: Side Effects, Uses, Dosage, Interactions, ... [[rxlist.com](https://rxlist.com)]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Maralixibat Oral Solution]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533543#maralixibat-oral-solution-preparation-administration>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)